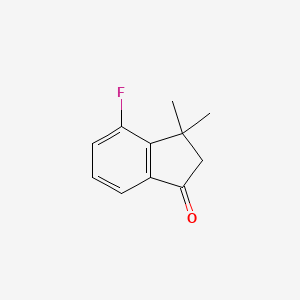

4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” is a derivative of 1H-Inden-1-one, 2,3-dihydro- . It has a molecular weight of 178.21 . The IUPAC name for this compound is 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” can be represented by the InChI code: 1S/C11H11FO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The compound “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” is a powder . The storage temperature is 4 degrees Celsius . More research is needed to provide a detailed physical and chemical properties analysis.Wissenschaftliche Forschungsanwendungen

Application in Antibacterial and Antifungal Studies

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

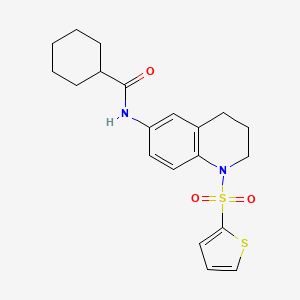

The compound 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is used in the synthesis of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives, which have been found to possess antibacterial and antifungal properties .

Methods of Application or Experimental Procedures

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR, and HRMS spectral techniques .

Results or Outcomes

The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Application in Antiviral Studies

Summary of the Application

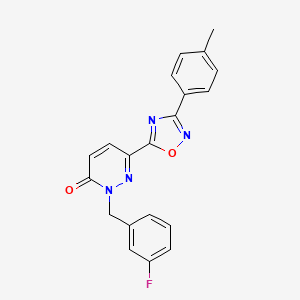

Indole derivatives, including 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, have been found to possess antiviral properties .

Methods of Application or Experimental Procedures

Various indole derivatives were synthesized and tested for their antiviral properties .

Results or Outcomes

One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Application in Antimicrobial Evaluation

Summary of the Application

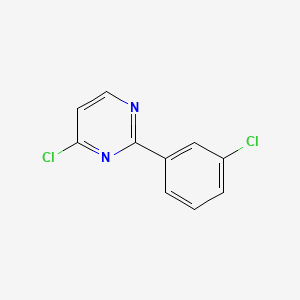

Difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, a derivative of 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, were synthesized and evaluated for their in vitro antibacterial and antifungal activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and then tested for their antimicrobial properties .

Results or Outcomes

The synthesized compounds were evaluated for their antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .

Application in Anti-Inflammatory Studies

Summary of the Application

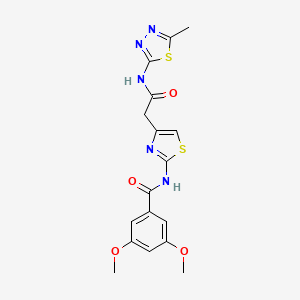

Indole derivatives, including 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, have been found to possess anti-inflammatory properties .

Methods of Application or Experimental Procedures

Various indole derivatives were synthesized and tested for their anti-inflammatory properties .

Results or Outcomes

The specific results or outcomes of these studies are not detailed in the source . However, the indole derivatives were found to have significant anti-inflammatory activities .

Application in Bioimaging

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

The compound 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has been used in the synthesis of a redshifted hydrophobic squaraine dye . This dye is being analyzed for its applications as a fluorophore in the field of bioimaging .

Methods of Application or Experimental Procedures

The dye was synthesized via a three-step pathway . It was characterized by spectroscopic techniques, such as 1H NMR, 19F NMR, 13C NMR, and high-resolution mass spectroscopy . The hydrophobicity of the dye was studied with absorbance and fluorescence spectroscopy in water–methanol mixtures .

Results or Outcomes

The dye showed J-aggregates as the water concentration increased . Density functional theory calculations were conducted to assess its electron delocalization as well as observe the three-dimensional geometry of the dye as a result of the dicyanomethylene modification and the two bulky phenyl groups .

Safety And Hazards

The safety information for “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . More research is needed to provide a detailed safety and hazards analysis.

Eigenschaften

IUPAC Name |

4-fluoro-3,3-dimethyl-2H-inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)11/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPBSHXDWNOBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C1C(=CC=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)